
2,6-dichloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of two chlorine atoms and a dimethylbenzoxazole moiety attached to an aniline group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline typically involves multi-step reactions. One common method includes the initial formation of the benzoxazole ring followed by chlorination and subsequent attachment of the aniline group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.
化学反应分析
Types of Reactions
2,6-dichloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: This can result in the formation of amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
科学研究应用
2,6-dichloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 2,6-dichloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2,6-dichloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol
- 2,6-dichloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)benzene
Uniqueness
What sets 2,6-dichloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline apart from similar compounds is its specific substitution pattern and the presence of the aniline group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C15H12Cl2N2O |
|---|---|
分子量 |
307.2 g/mol |
IUPAC 名称 |
2,6-dichloro-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C15H12Cl2N2O/c1-7-3-12-13(4-8(7)2)20-15(19-12)9-5-10(16)14(18)11(17)6-9/h3-6H,18H2,1-2H3 |
InChI 键 |
FACFJWQODVHSTB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=C(C(=C3)Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Propylamine, 1-[(mesityloxy)methyl]-](/img/structure/B13797733.png)
![Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate](/img/structure/B13797735.png)
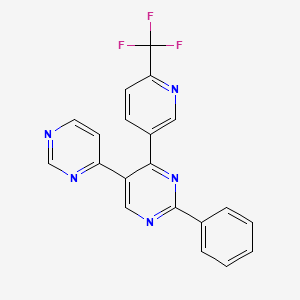
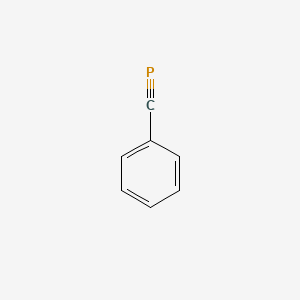

![7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)](/img/structure/B13797758.png)

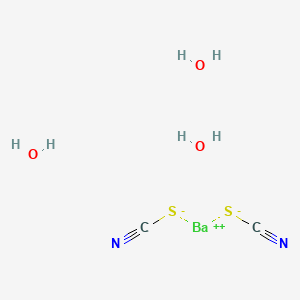
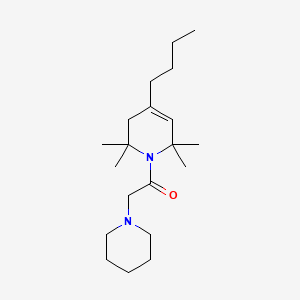
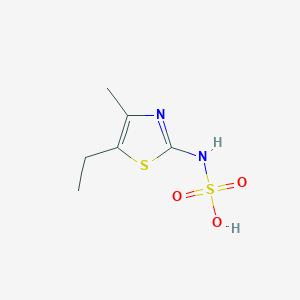

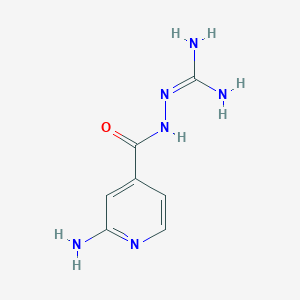
![2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13797834.png)
